molecular formula C9H7BrN2 B1276300 3-Bromoquinolin-6-amine CAS No. 7101-96-4

3-Bromoquinolin-6-amine

Cat. No.: B1276300
CAS No.: 7101-96-4
M. Wt: 223.07 g/mol
InChI Key: XOXNGIYWQRRRPW-UHFFFAOYSA-N
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Description

3-Bromoquinolin-6-amine: is an organic compound with the molecular formula C9H7BrN2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the third position and an amine group at the sixth position of the quinoline ring. It is a white to light yellow solid that is soluble in various organic solvents such as chloroform and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinolin-6-amine typically involves the bromination of quinoline derivatives followed by amination. One common method includes the reaction of 3-bromoquinoline with ammonia in a solvent environment to produce this compound. The reaction conditions often involve heating the mixture to facilitate the reaction and subsequent purification steps such as crystallization, filtration, and drying .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinolin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.

    Electrophilic Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

Major Products:

    Nucleophilic Substitution: Formation of azidoquinoline or thioquinoline derivatives.

    Electrophilic Substitution: Formation of acylated or sulfonated quinoline derivatives.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives

Mechanism of Action

The mechanism of action of 3-Bromoquinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting key enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Research has shown that quinoline derivatives can modulate various cellular processes, including cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-bromoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXNGIYWQRRRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409427
Record name 3-bromoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7101-96-4
Record name 3-bromoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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